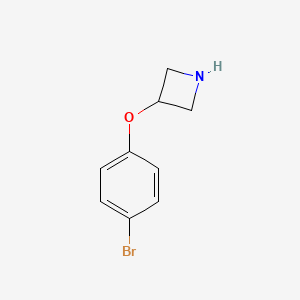

3-(4-Bromophenoxy)azetidine

Descripción general

Descripción

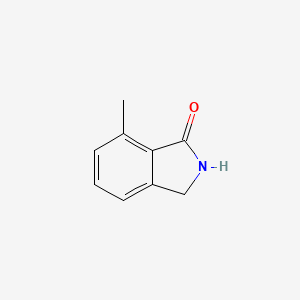

“3-(4-Bromophenoxy)azetidine” is a heterocyclic compound. It has a molecular weight of 228.09 g/mol . The IUPAC name for this compound is this compound .

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis

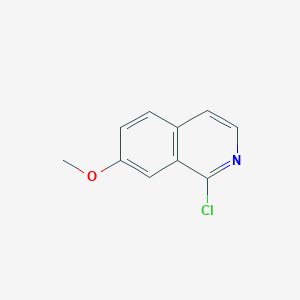

The molecular structure of “this compound” is denoted by the formula C9H10BrNO . It is a heterocyclic compound utilized in numerous scientific experiments.Chemical Reactions Analysis

Azetidines are immensely reactive due to the considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical and Chemical Properties Analysis

“this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Stereoselective Synthesis and Ring Transformation

Research on 3-(4-Bromophenoxy)azetidine has shown its utility in stereoselective synthesis processes. For instance, a study by Mollet et al. (2011) explored the stereoselective preparation of various azaheterocycles, including 4-bromo- and 4-phenoxy derivatives, via the ring transformation of 2-(2-mesyloxyethyl)azetidines. This method provides access to 5,5-nor-dimethyl analogs of 3,4-disubstituted piperidines, serving as valuable templates in medicinal chemistry (Mollet et al., 2011).

Catalysis and Coupling Reactions

Denis et al. (2018) reported the synthesis of 3,3-Diarylazetidines via a calcium(II)-catalyzed Friedel-Crafts alkylation, highlighting the versatility of azetidine derivatives in catalytic processes. This approach showcases the ability of azetidines to engage in complex coupling reactions, enhancing the development of drug-like compounds (Denis et al., 2018).

Synthesis of Saturated Azacycles

Betz et al. (2019) demonstrated the use of this compound derivatives in the efficient and selective intermolecular sp3-C-H amination of alkyl bromide derivatives. This method enables the synthesis of substituted azetidines and larger ring, nitrogen-containing saturated heterocycles, further expanding the utility of azetidines in organic synthesis (Betz et al., 2019).

Antitumor Activity and Drug Design

Research on bromophenol derivatives, including those related to this compound, has also indicated potential anticancer properties. Akbaba et al. (2013) synthesized novel bromophenol derivatives and evaluated them as carbonic anhydrase inhibitors, showing strong inhibitory activity against certain isozymes. This suggests the possibility of using this compound and its derivatives in the design of anticancer agents (Akbaba et al., 2013).

High-Energy Building Blocks

Kohler et al. (2018) developed a scalable process for the production of 3-(Bromoethynyl)azetidine, showcasing its application as a highly energetic building block for pharmaceutical synthesis. This highlights the potential of this compound derivatives in the creation of complex molecules for various applications (Kohler et al., 2018).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-bromophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLCPBKLVSGXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647909 | |

| Record name | 3-(4-Bromophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954224-25-0 | |

| Record name | 3-(4-Bromophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)